2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of triazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include cyclopropylamine, ethyl bromide, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- **2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N5OS2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H21N5OS2/c1-2-21-14(10-7-8-10)19-20-16(21)23-9-13(22)18-15-17-11-5-3-4-6-12(11)24-15/h10H,2-9H2,1H3,(H,17,18,22) |
InChI Key |
LLOWVQCHNPOUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)CCCC3)C4CC4 |
Origin of Product |
United States |
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